Macrocarpal L

描述

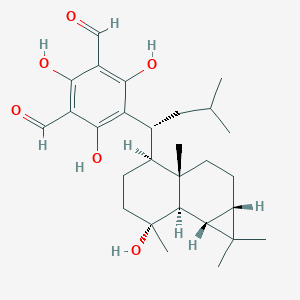

Macrocarpal L is a formylated phloroglucinol compound, a class of specialized metabolites predominantly found in the Eucalyptus species. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Macrocarpal L involves several steps, starting with the preparation of the aromatic side-chain unit and its coupling with an enone. The process includes catalytic hydrogenation, reduction, acetylation, and dehydration steps to achieve the desired stereochemistry and functional groups .

Industrial Production Methods: Industrial production of this compound typically involves extraction from Eucalyptus species using methods such as reversed-phase high-performance liquid chromatography (RP-HPLC). This method allows for the isolation and purification of this compound from plant material .

化学反应分析

Types of Reactions: Macrocarpal L undergoes various chemical reactions, including:

Oxidation: Conversion of alcohol groups to aldehydes or ketones.

Reduction: Reduction of ketones to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or tetrapropylammonium perruthenate (TPAP).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Various halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions include phloroglucinol derivatives with modified functional groups, which can further undergo additional transformations .

科学研究应用

Chemical Properties and Structure

Macrocarpal L is characterized by its phloroglucinol dialdehyde structure, which contributes to its unique chemical properties. The compound has been studied for its reactivity and interactions with other biological molecules, making it a valuable model compound in chemical research.

Scientific Research Applications

1. Chemistry

- Model Compound : this compound is utilized as a model compound for studying formylated phloroglucinol compounds. Its structural features allow researchers to investigate the reactivity and mechanisms of similar compounds.

2. Biology

- Plant Defense Mechanisms : Research indicates that this compound plays a role in plant defense against herbivory. It has been shown to deter herbivores, thereby enhancing plant survival.

- Cellular Effects : The compound influences various cellular processes, including apoptosis in human podocytes and other cell types, through mechanisms involving reactive oxygen species (ROS) production and membrane permeability alterations.

3. Medicine

- Antimicrobial Properties : this compound exhibits significant antibacterial and antifungal activities. Studies have highlighted its potential as a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .

- HIV Inhibitory Activity : Preliminary research suggests that this compound may inhibit HIV reverse transcriptase activity, indicating its potential use in antiviral therapies.

4. Industry

- Natural Products Production : The compound is explored for its application in the production of natural products and pharmaceuticals due to its bioactive properties. Its unique structure makes it suitable for synthesizing various derivatives with enhanced biological activities.

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of this compound against various pathogens, it demonstrated significant inhibition of bacterial growth with minimum inhibitory concentration (MIC) values comparable to established antibiotics. This positions this compound as a promising candidate in the search for new antimicrobial agents.

作用机制

The mechanism of action of Macrocarpal L involves its interaction with cellular membranes and enzymes. It increases membrane permeability, leading to cell lysis, and induces the production of reactive oxygen species (ROS), causing oxidative stress and apoptosis in target cells . These effects are mediated through its interaction with specific molecular targets and pathways involved in cellular metabolism and defense .

相似化合物的比较

Macrocarpal A: Known for its antibacterial activity.

Macrocarpal C: Exhibits antifungal properties.

Sideroxylonals: Another group of formylated phloroglucinol compounds with similar biological activities

Uniqueness of Macrocarpal L: this compound stands out due to its unique combination of biological activities and its specific structural features, such as the presence of multiple formyl groups and a terpene moiety. This makes it a valuable compound for various scientific and industrial applications .

生物活性

Macrocarpal L is a phenolic compound primarily extracted from the leaves of Eucalyptus globulus, known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, concentrations in response to environmental stressors, and its potential therapeutic applications.

Chemical Structure and Classification

This compound belongs to a class of compounds known as flavonoids or flavonoid phenolic compounds (FPCs). It features a unique skeleton that includes a phloroglucinol dialdehyde moiety, common among macrocarpals. The structural diversity of macrocarpals contributes to their varied biological activities .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of several bacteria and fungi. For instance, studies have shown that macrocarpals, including this compound, possess antibacterial properties that are effective against strains such as Staphylococcus aureus and Escherichia coli .

Concentration Variability Under Stress Conditions

The concentration of this compound in Eucalyptus globulus leaves is significantly influenced by environmental stressors such as wounding and ozone exposure.

Wounding Treatment

Research has shown that wounding increases the concentration of this compound in leaf tissues. For example, after 50 hours post-wounding, concentrations were recorded at approximately 2.12 ± 0.49 mg g dry mass (DM), indicating a significant increase compared to control samples .

Ozone Treatment

Ozone exposure also elevates the levels of this compound. After 25 hours of ozone treatment, concentrations reached up to 3.35 ± 0.14 mg g DM. This response highlights the plant's adaptive mechanism to environmental stressors by enhancing the production of protective compounds like macrocarpals .

Study on Antifungal Activity

In a comparative study examining the antifungal effects of various macrocarpals, including Macrocarpal C (closely related), it was found that these compounds significantly increased membrane permeability in fungal cells, leading to enhanced ROS production and DNA fragmentation. Although direct studies on this compound are sparse, these findings suggest potential antifungal mechanisms applicable to this compound as well .

Research Findings Summary Table

属性

IUPAC Name |

5-[(1R)-1-[(1aS,3aS,4S,7R,7aR,7bS)-7-hydroxy-1,1,3a,7-tetramethyl-1a,2,3,4,5,6,7a,7b-octahydrocyclopropa[a]naphthalen-4-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O6/c1-14(2)11-15(20-23(32)16(12-29)22(31)17(13-30)24(20)33)18-8-10-28(6,34)25-21-19(26(21,3)4)7-9-27(18,25)5/h12-15,18-19,21,25,31-34H,7-11H2,1-6H3/t15-,18+,19+,21+,25-,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFSHYBHNVCQPE-XRTAJGAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1CCC(C2C1(CCC3C2C3(C)C)C)(C)O)C4=C(C(=C(C(=C4O)C=O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]([C@@H]1CC[C@@]([C@H]2[C@]1(CC[C@H]3[C@@H]2C3(C)C)C)(C)O)C4=C(C(=C(C(=C4O)C=O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。